molecular formula C18H22N2O4 B3003278 2-(4-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methoxy}phenyl)acetic acid CAS No. 1050164-65-2

2-(4-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methoxy}phenyl)acetic acid

Cat. No. B3003278
CAS RN: 1050164-65-2
M. Wt: 330.384
InChI Key: IFHUCTIBBJMCKN-UHFFFAOYSA-N
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Description

2-(4-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methoxy}phenyl)acetic acid , also known as methoxyacetic acid , is a derivative of acetic acid. In this compound, a hydrogen atom of the methyl group is replaced by a methoxy group. It can be understood as a methyl ether of glycolic acid. Due to its reprotoxic potential, methoxyacetic acid is classified as a substance of very high concern (SVHC) and is registered as an intermediate product for industrial purposes under strictly controlled conditions. For consumer applications, safer alternatives must be used .


Synthesis Analysis

  • Industrial Standard Procedure : The most common industrial procedure involves oxidizing methyl glycol with air or oxygen in the presence of platinum catalysts. This process occurs in a relatively high aqueous solution (10–30%) at a pH value of ≤ 7 and temperatures around 50 °C, resulting in up to 95% yield .

Molecular Structure Analysis

  • Acidity (pKa): 3.57 (more acidic than acetic acid and glycolic acid)

properties

IUPAC Name

2-[4-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-20(18(13-19)9-3-2-4-10-18)16(21)12-24-15-7-5-14(6-8-15)11-17(22)23/h5-8H,2-4,9-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHUCTIBBJMCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)COC1=CC=C(C=C1)CC(=O)O)C2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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